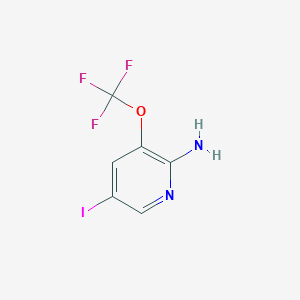
(R)-BoroVal-(+)-Pinanediol trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-BoroVal-(+)-Pinanediol trifluoroacetate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a boron atom, a valine derivative, and a pinanediol moiety, all stabilized by trifluoroacetate. Its unique configuration makes it a valuable reagent in organic synthesis and various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroVal-(+)-Pinanediol trifluoroacetate typically involves the reaction of ®-valine with boronic acid derivatives, followed by the introduction of the pinanediol moiety. The final step involves the addition of trifluoroacetic acid to stabilize the compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the oxidation of the boron atom.
Industrial Production Methods
Industrial production of ®-BoroVal-(+)-Pinanediol trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-BoroVal-(+)-Pinanediol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and borohydrides, which are valuable intermediates in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
®-BoroVal-(+)-Pinanediol trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-BoroVal-(+)-Pinanediol trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-BoroLeu-(+)-Pinanediol trifluoroacetate
- ®-BoroIle-(+)-Pinanediol trifluoroacetate
- ®-BoroPhe-(+)-Pinanediol trifluoroacetate
Uniqueness
®-BoroVal-(+)-Pinanediol trifluoroacetate is unique due to its specific combination of a valine derivative and a pinanediol moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic and research applications.
Eigenschaften
Molekularformel |
C16H27BF3NO4 |
|---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
2-methyl-1-[(1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26BNO2.C2HF3O2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;3-2(4,5)1(6)7/h8-12H,6-7,16H2,1-5H3;(H,6,7)/t9-,10-,11-,12?,14-;/m0./s1 |
InChI-Schlüssel |
XKUUSJUJEXEJLQ-WGPOGTECSA-N |
Isomerische SMILES |
B1(O[C@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


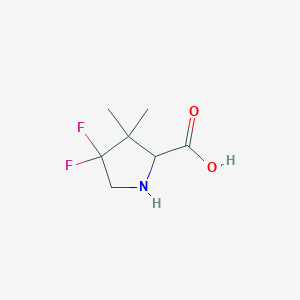

![N-[2-[(4-ethoxypyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14792819.png)
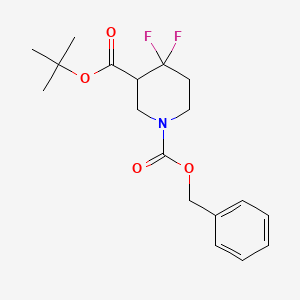
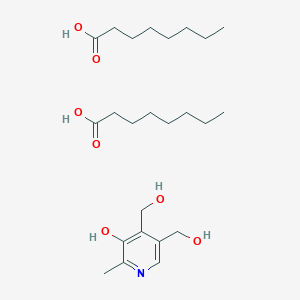
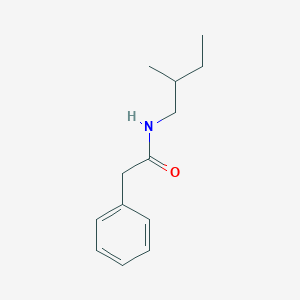
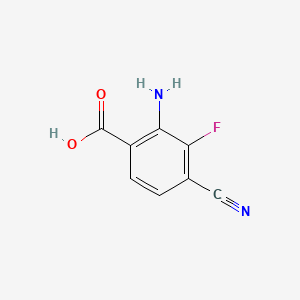
![3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B14792855.png)
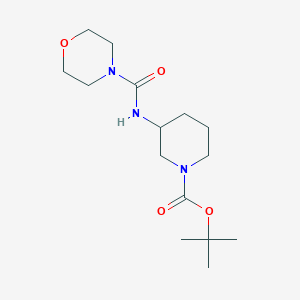
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14792860.png)
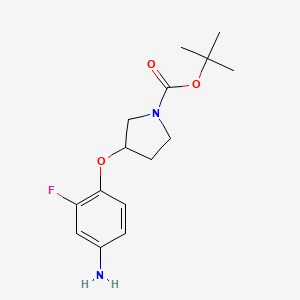
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
